molecular formula C14H18N4O2 B12129146 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12129146
M. Wt: 274.32 g/mol
InChI Key: FXFIVHHOQNEZKF-UHFFFAOYSA-N
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Description

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a phenoxy group, a triazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the preparation of 3-methyl-4-(propan-2-yl)phenol. This can be achieved through Friedel-Crafts alkylation of 3-methylphenol with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Etherification: : The phenol intermediate is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative. This reaction is typically carried out in the presence of a base such as potassium carbonate.

  • Formation of the Triazole Ring: : The phenoxyacetic acid derivative is then subjected to a cyclization reaction with hydrazine hydrate and formic acid to form the triazole ring.

  • Amidation: : Finally, the triazole-containing intermediate is reacted with acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative. Sodium borohydride is a typical reducing agent used in such reactions.

  • Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide can be used to introduce methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their antifungal and antibacterial properties. The triazole ring is a common motif in many pharmaceutical agents, and this compound’s structure allows for modifications that can enhance its biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The phenoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide: Similar structure but lacks the methyl group on the phenyl ring.

    2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(1H-1,2,3-triazol-4-yl)acetamide: Contains a different triazole isomer.

    2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-5-yl)acetamide: Another triazole isomer with different substitution patterns.

Uniqueness

The unique combination of the phenoxy group, triazole ring, and acetamide moiety in 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to drug development.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C14H18N4O2/c1-9(2)12-5-4-11(6-10(12)3)20-7-13(19)17-14-15-8-16-18-14/h4-6,8-9H,7H2,1-3H3,(H2,15,16,17,18,19)

InChI Key

FXFIVHHOQNEZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NC=NN2)C(C)C

Origin of Product

United States

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